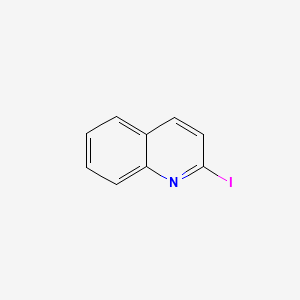

2-Iodoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWYFWZENXDZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064411 | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-83-4 | |

| Record name | 2-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodoquinoline and Its Derivatives

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto the quinoline (B57606) scaffold in a single step. These methods are often favored for their atom economy and straightforward nature.

Catalyst-mediated Direct Iodination of Quinoline

Direct iodination of the quinoline ring can be challenging due to issues with regioselectivity and the potential for over-iodination. rsc.org However, catalyst-mediated approaches have been developed to address these issues. While some methods require transition metals, metal-free approaches have also been successfully developed. rsc.orgrsc.org For instance, the use of molecular iodine in the presence of an oxidizing agent like tert-butylhydroperoxide (TBHP) allows for the direct C-H iodination of quinolines. rsc.org This method is notable for its simplicity and use of inexpensive reagents. rsc.org

Iodine is also utilized as a catalyst in multicomponent reactions for synthesizing substituted quinolines, such as the Friedländer synthesis. rsc.org These reactions often proceed through a sequence of steps including iodination, oxidation, and cyclization to build the quinoline core. rsc.org

Regioselective Iodination at C-3 Position of Quinoline

Achieving regioselectivity, particularly at the C-3 position, is a key goal in the functionalization of quinolines. rsc.org A novel and convenient metal-free method has been developed for the C-3 iodination of quinolines using molecular iodine and tert-butylhydroperoxide (TBHP). acs.orgacs.org This reaction is operationally simple, tolerates a good range of functional groups, and can be performed on a gram scale. acs.org The regioselectivity is predictable, favoring the β-position to the nitrogen atom, and is not significantly influenced by electronic or steric factors of substituents on the quinoline ring. rsc.org

The mechanism of this C-3 iodination is believed to proceed through a radical pathway. acs.orgresearchgate.net The interaction of TBHP with molecular iodine generates reactive iodine species that initiate the radical process. acs.org This method has been shown to be effective for a variety of quinoline derivatives, including those with both electron-donating and electron-withdrawing groups. rsc.orgrsc.org

Table 1: Regioselective C-3 Iodination of Quinolines with I2/TBHP

| Entry | Quinoline Derivative | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Quinoline | TBHP | DCE | 120 | 24 | 85 |

| 2 | 6-Methylquinoline | TBHP | DCE | 120 | 24 | 82 |

| 3 | 8-Methylquinoline | TBHP | DCE | 120 | 24 | 78 |

| 4 | 6-Bromoquinoline | TBHP | DCE | 120 | 24 | 75 |

| 5 | 8-Nitroquinoline | TBHP | DCE | 120 | 24 | 65 |

Reaction conditions: quinoline derivative (0.5 mmol), molecular iodine (1.0 mmol), TBHP (1.5 mmol), and solvent (2.0 mL). Yields are for the isolated product. acs.org

C-H Activation Strategies for Iodination

Direct C-H activation is a powerful strategy for the functionalization of quinolines, offering an atom-economical approach to forming carbon-iodine bonds. researchgate.net Transition metal catalysis, particularly with palladium, has been employed for the selective iodination of C-H bonds. acs.org For example, a palladium-catalyzed method has been developed for the C(sp3)-H selective iodination of 8-methylquinolines. acs.org

Furthermore, the use of a directing group, such as an N-oxide, can control the regioselectivity of C-H activation. researchgate.net Rhodium-catalyzed C8 iodination of quinoline N-oxides with N-iodosuccinimide (NIS) is a notable example. researchgate.netresearchgate.net This approach allows for the synthesis of C8-functionalized quinolines under mild conditions. researchgate.net Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water represents another environmentally friendly approach, likely proceeding through a single-electron transfer (SET) mechanism. mdpi.com

Indirect Synthetic Routes

Indirect methods involve the transformation of a pre-existing functional group on the quinoline ring into an iodine atom. These routes are often necessary when direct iodination is not feasible or does not provide the desired isomer.

Sandmeyer Reaction from Aminoquinoline Precursors

The Sandmeyer reaction is a classic and versatile method for converting a primary aromatic amine into a variety of functional groups, including halides. mnstate.edulscollege.ac.in This reaction proceeds via the formation of a diazonium salt from the amine using nitrous acid, followed by displacement with a nucleophile, often in the presence of a copper(I) salt. lscollege.ac.innumberanalytics.com For the synthesis of iodoquinolines, an aminoquinoline is treated with sodium nitrite (B80452) in an acidic medium to form the quinolinediazonium salt. numberanalytics.comiucr.org Subsequent treatment with potassium iodide introduces the iodine atom onto the quinoline ring. iucr.org This method is particularly useful for preparing iodoquinolines where the amino group can be readily introduced at a specific position. ontosight.ai For example, 8-iodoquinoline (B173137) can be synthesized from 8-aminoquinoline (B160924) using this reaction. iucr.org

Conversion from Chloroquinoline Precursors

Iodoquinolines can also be synthesized from their chloroquinoline counterparts through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. rsc.org This transformation typically involves treating the chloroquinoline with an iodide salt, such as sodium iodide or potassium iodide. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-iodoquinoline-3-carbaldehyde (B1311653) by reaction with sodium iodide and concentrated hydrochloric acid. mdpi.comresearchgate.net Similarly, 2-chloroquinoline (B121035) can be transformed into this compound. mdpi.com This method is particularly advantageous when the corresponding chloroquinoline is more readily accessible than the aminoquinoline precursor required for the Sandmeyer reaction. Palladium-catalyzed cross-coupling reactions of the resulting iodoquinolines are then used to create more complex structures. mdpi.comnih.gov

Synthesis via Indoleninyl Halides

A notable pathway to this compound involves the rearrangement of indoleninyl halides. These intermediates, which are accessible through the dearomatization of 2-haloindole precursors, serve as flexible platforms for synthesizing a range of spirocyclic indole (B1671886) derivatives and functionalized quinolines. rsc.orgacs.org

The process leverages the migratory rearrangement of a spirocyclic indolenine intermediate. acs.org Specifically, treating a spirocyclic indoleninyl iodide with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C induces a rearrangement. This reaction efficiently converts the indolenine into this compound. acs.org This method has been shown to produce this compound in good yield, demonstrating its utility as a synthetic tool. acs.org

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Spirocyclic Indolenine 7a | LHMDS | THF | 0 °C | This compound 37 | 78% | acs.org |

Multicomponent Reactions for Quinoline Synthesis

Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions are prized for their atom economy and ability to generate diverse molecular scaffolds. rsc.org Various named reactions, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org

While many MCRs exist for general quinoline synthesis, specific adaptations allow for the incorporation of an iodine atom. rsc.org For instance, a one-pot, three-component reaction using 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine can produce 3-iodoquinoline (B1589721) derivatives through a sequence of azo-coupling, regioselective iodocyclization, and aromatization. rsc.org Another approach involves a metal- and solvent-free reaction of aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of molecular iodine to yield 2-benzyl-4-arylquinolines. rsc.org

The Doebner reaction, which traditionally involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids. wikipedia.org Modifications to this reaction have been developed to synthesize iodo-substituted quinoline derivatives. nih.govresearchgate.net

One significant modification involves changing the reaction solvent. nih.govmdpi.com An extended version of the Doebner reaction employs para-iodoaniline, various substituted aldehydes, and pyruvic acid. researchgate.netmdpi.com Researchers found that using acetic acid as the reaction medium, instead of a combination of ethanol (B145695) and trifluoroacetic acid (TFA), was crucial for successfully obtaining 6-iodo-substituted carboxy-quinolines. nih.gov This one-pot, three-component method uses a cost-effective catalyst (TFA) and offers high product yields (50-90%). nih.govmdpi.com The electronic effects of the substituents on the aldehyde starting material were found to influence the reaction pathway and product distribution. nih.gov

| Reactants | Catalyst/Solvent | Key Feature | Product | Reference |

|---|---|---|---|---|

| p-Iodoaniline, Aldehydes, Pyruvic Acid | TFA / Acetic Acid | Solvent modification from Ethanol/TFA to Acetic Acid | 6-Iodo-substituted quinoline-4-carboxylic acids | nih.govresearchgate.netmdpi.com |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with a ketone or aldehyde to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

This reaction is used to obtain carboxy-quinolines and has been applied to the synthesis of halogenated derivatives. nih.gov For example, iodo-quinoline carboxamides, which have been investigated as potential receptor ligands, are synthesized using intermediates obtained from the Pfitzinger reaction. nih.gov The reaction of isatin-7-carboxylic acids with 1-indanones in a one-pot Pfitzinger protocol is another example that leads to complex, fused tetracyclic quinoline systems. nih.gov

Doebner Reaction Modifications

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste and utilize more environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds. ajol.info These approaches include solvent-free reactions, the use of reusable catalysts, and mechanosynthesis. ajol.infojocpr.comacademie-sciences.fr

One prominent example is the use of mechanosynthesis to produce co-crystals of iodoquinoline derivatives, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid. ajol.infoajol.infoug.edu.gh This method involves the physical grinding or kneading of solid reactants, which minimizes or eliminates the need for solvents. ajol.infoscielo.br Studies have shown that kneading can provide the highest yield compared to simple mixing or grinding for the formation of these co-crystals. ajol.infoajol.info

Other green approaches include the development of solvent-free and catalyst-free conditions for quinoline synthesis, which avoids the use of environmentally harmful organic solvents. jocpr.comresearchgate.net Metal- and solvent-free methods, such as Brønsted acid-catalyzed cyclizations or reactions catalyzed by in situ generated acids from reactants, also represent a move toward more sustainable chemical production. rsc.orgrsc.orgorganic-chemistry.org For instance, a zinc-based metal-organic framework (MOF) has been used as a reusable catalyst in a neat, three-component reaction to produce quinoline derivatives in excellent yields. rsc.org

Reactivity and Reaction Pathways of 2 Iodoquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net In the case of 2-iodoquinoline, this reaction allows for the introduction of an alkynyl substituent at the 2-position of the quinoline (B57606) core. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgrsc.org

A study detailing the synthesis of 2-(3-hydroxymethylquinolin-2-yl)ethynyl-3-[(methoxymethoxy)methyl]benzaldehyde reported the Sonogashira coupling of a this compound derivative with 2-ethynylbenzaldehyde. mdpi.com The reaction was carried out using a Pd₂(dba)₃ catalyst, copper(I) iodide (CuI) as a co-catalyst, and diisopropylamine (B44863) (iPr₂NH) as the base in tetrahydrofuran (B95107) (THF) at 100 °C, yielding the desired product. mdpi.com

The general trend for the reactivity of the halide in Sonogashira coupling is I > Br > Cl > F, which is related to the bond dissociation energy of the aryl-halide bond. libretexts.orgnih.gov This high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation. nih.gov

Table 1: Exemplary Sonogashira Coupling Reaction of a this compound Derivative

| Reactants | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Product |

| 3-Hydroxymethyl-2-iodoquinoline, 2-Ethynylbenzaldehyde | Pd₂(dba)₃ | CuI | iPr₂NH | THF | 100 | 2-(3-Hydroxymethylquinolin-2-yl)ethynyl-3-[(methoxymethoxy)methyl]benzaldehyde |

Data sourced from a study on the total synthesis of certain natural products. mdpi.com

In substrates containing multiple different halogen substituents, the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds. For instance, in 2-bromo-4-iodo-quinoline, the coupling reaction occurs selectively at the more reactive iodo-substituted position. libretexts.org

The Sonogashira coupling is generally considered to be stereospecific, meaning the stereochemistry of the starting materials is retained in the product. libretexts.org The formation of the C(sp²)-C(sp) bond does not create a new stereocenter, and no migration of substituents has been reported. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is widely used for the formation of C-C bonds and is particularly effective for the synthesis of biaryl compounds. nih.gov The reactivity of the aryl halide in Suzuki coupling follows the order I > Br > Cl. nih.gov

In the context of quinoline chemistry, the Suzuki-Miyaura reaction has been employed for the sequential substitution of halogens. For example, 2-aryl-4-chloro-3-iodoquinolines have been subjected to Suzuki coupling with arylboronic acids. nih.gov The initial coupling occurs at the more reactive C-I bond, followed by a second coupling at the C-Cl bond under different conditions, allowing for the one-pot synthesis of 2,3,4-triarylquinolines. nih.gov The first step of this sequential coupling involves the reaction of the 3-iodoquinoline (B1589721) derivative with an arylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions offer an alternative to palladium-catalyzed methods for certain transformations.

Aryl(difluoromethyl)phosphonates are of interest due to their potential biological activities. mdpi.com A convenient route to these compounds involves the copper-promoted cross-coupling of aryl iodides with a silyl(difluoromethyl)phosphonate reagent. mdpi.comnih.govdntb.gov.ua In a study investigating this methodology, this compound was successfully coupled with trimethylsilyl(difluoromethyl)phosphonate in the presence of copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) in tetrahydrofuran (THF) at 60°C. mdpi.com This reaction proceeded smoothly to afford the corresponding quinolin-2-yl(difluoromethyl)phosphonate in a 69% yield with a catalyst loading of 10 mol% of CuI. mdpi.commdpi.com

Table 2: Copper-Promoted Synthesis of Quinolin-2-yl(difluoromethyl)phosphonate

| Aryl Iodide | Coupling Partner | Promoter | Additive | Solvent | Temperature (°C) | Yield (%) |

| This compound | Me₃Si-CF₂PO(OEt)₂ | CuI (10 mol%) | CsF | THF | 60 | 69 |

Data sourced from a study on the synthesis of aryl(difluoromethyl)phosphonates. mdpi.commdpi.com

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, are powerful methods for the synthesis of arylamines. researchgate.netacs.org These reactions involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. beilstein-journals.org The development of specialized phosphine (B1218219) ligands has been crucial for the advancement and broad applicability of this reaction. rsc.orgmit.edu

While specific examples detailing the C-N cross-coupling of this compound itself were not the primary focus of the provided sources, the general principles of Buchwald-Hartwig amination are applicable. The reaction of an aryl iodide like this compound with a primary or secondary amine would be expected to proceed under standard palladium-catalyzed conditions. These conditions typically involve a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a solvent such as dioxane or toluene. beilstein-journals.orgrsc.org The choice of ligand is often critical to the success of the reaction, with different ligands showing varying efficacy depending on the specific substrates. beilstein-journals.orgrsc.org

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

A significant advancement in carbon-carbon bond formation is the nickel-catalyzed asymmetric reductive cross-coupling, which allows for the construction of chiral molecules from simple precursors. This methodology has been successfully applied to heteroaryl iodides, including quinoline derivatives, to produce enantioenriched α,α-disubstituted nitriles. nih.govacs.orgnih.gov

The reaction couples heteroaryl iodides with α-chloronitriles under mild, room-temperature conditions, using a nickel catalyst, a chiral ligand, and a stoichiometric reductant like manganese (Mn⁰) or zinc (Zn⁰). nih.govacs.org This approach is notable because it avoids the pre-formation of organometallic nucleophiles, which enhances its functional group tolerance. nih.govacs.org A variety of heterocyclic partners are well-tolerated, including quinolines, pyridines, and thiophenes. nih.govacs.orgnih.gov The development of new chiral phosphinooxazoline (PHOX) and bis(oxazoline) (BiOX) ligands has been crucial for achieving high yields and excellent enantioselectivity in these transformations. nih.govchemrxiv.org

For instance, the coupling of 3-iodoquinoline with an α-chloronitrile was a key model reaction in the development of this method, demonstrating the viability of N-heterocyclic substrates which can be challenging in other cross-coupling reactions. nih.gov

Table 1: Examples of Ni-Catalyzed Asymmetric Reductive Cross-Coupling of Heteroaryl Iodides

| Heteroaryl Iodide | C(sp³) Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 3-Iodoquinoline | α-chloronitrile | Good | High |

| 2-Iodopyridine | α-chloronitrile | Good | High |

| 2-Iodothiophene | α-chloronitrile | Good | High |

Note: This table represents generalized findings from studies on asymmetric reductive cross-coupling. Specific yields and ee values are highly dependent on the exact substrates, ligand, and reaction conditions used. nih.govchemrxiv.org

General Considerations for Cross-Coupling of this compound

This compound is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The general mechanism for these reactions, particularly with palladium catalysts, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.menih.gov

Key considerations for cross-coupling reactions with this compound include:

Reactivity of the Halogen: The C-I bond is weaker than C-Br and C-Cl bonds, making this compound more reactive in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. fiveable.me This allows reactions to proceed under milder conditions and with lower catalyst loadings.

Catalyst System: Palladium complexes are the most common catalysts. The choice of ligand is critical and is often tuned to optimize the reaction, with bulky, electron-rich phosphine ligands being common. libretexts.org Nickel catalysts are also effective, particularly for reductive cross-coupling. scholaris.ca Copper co-catalysis is essential for certain reactions like the Sonogashira coupling. libretexts.org

Reaction Types: this compound can participate in numerous named cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents.

Sonogashira Coupling: Reaction with terminal alkynes, typically catalyzed by palladium and copper(I) iodide. mdpi.comsemanticscholar.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

In cases of dihaloquinolines, such as 2-bromo-4-iodoquinoline, cross-coupling reactions exhibit high regioselectivity. The reaction occurs preferentially at the more reactive C-I bond, allowing for the selective introduction of a substituent at the 4-position while leaving the C-Br bond intact for subsequent transformations. libretexts.orgresearchgate.net

Nucleophilic Substitution Reactions

The quinoline ring is an electron-deficient heterocycle, which makes positions α (2- and 4-) to the ring nitrogen susceptible to nucleophilic aromatic substitution (SNAE mechanism). clockss.org The iodine atom at the C-2 position is a good leaving group, facilitating its displacement by a variety of nucleophiles. clockss.org

These reactions are fundamental for introducing a range of functional groups at the 2-position of the quinoline core. Common nucleophiles include alkoxides, amines, and mercaptans. clockss.org For example, heating a 2-haloquinoline with nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) (or primary/secondary amines) can yield the corresponding 2-methoxyquinoline (B1583196) or 2-aminoquinoline (B145021) derivatives. vulcanchem.comstudymind.co.uksavemyexams.com The reaction with ammonia or primary amines often requires an excess of the amine to act as both the nucleophile and the base to neutralize the hydrogen iodide formed during the reaction. mnstate.edulibretexts.org

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. This reaction is particularly efficient for aryl iodides due to the polarizability of the carbon-iodine bond. harvard.eduwikipedia.org When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C or lower), a rapid exchange occurs to generate 2-lithioquinoline and iodoalkane. harvard.eduethz.ch

The rate of exchange generally follows the trend I > Br > Cl, making the iodo-substituent the preferred site of exchange in polyhalogenated systems. harvard.eduwikipedia.org The resulting 2-lithioquinoline is a potent nucleophile and a valuable synthetic intermediate. It can be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, or alkyl halides) to introduce a wide array of substituents at the 2-position of the quinoline ring. This two-step sequence of lithium-halogen exchange followed by electrophilic trapping is a cornerstone of functionalizing heteroaromatic systems. researchgate.netsciencemadness.org

Reactions with Phosphine Reagents: Formation of Quinolinylphosphonium Salts

This compound readily reacts with nucleophilic phosphines, such as triphenylphosphine (B44618) (PPh₃), to form quinolinylphosphonium salts. clockss.orgsemanticscholar.org This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phosphorus atom of the phosphine attacks the electron-deficient C-2 position of the quinoline ring, displacing the iodide ion. clockss.orgsemanticscholar.org

The reaction is typically carried out by heating this compound with an equimolar amount of triphenylphosphine, often without a solvent, at elevated temperatures (e.g., 110 °C). semanticscholar.org This direct method provides the corresponding 2-quinolinyltriphenylphosphonium iodide in high yield (e.g., 91%). semanticscholar.org This reactivity is characteristic of halogens at the α-position (C-2) of π-deficient nitrogen heterocycles. In contrast, β-isomers like 3-iodoquinoline are unreactive under these conditions and require palladium catalysis to form the phosphonium (B103445) salt. semanticscholar.org

Table 2: Formation of 2-Quinolinyltriphenylphosphonium Iodide

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|

Data sourced from Shimada et al. (2011). semanticscholar.org

These phosphonium salts are stable, crystalline solids and serve as precursors for phosphorus ylides (Wittig reagents) upon treatment with a strong base, which can then be used in Wittig olefination reactions. semanticscholar.org

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into a heterocyclic scaffold is of great interest in medicinal chemistry. This compound can be effectively converted to 2-trifluoromethylquinoline via copper-catalyzed trifluoromethylation.

One established method utilizes a 2-trifluoromethylbenzimidazoline derivative as the trifluoromethylating reagent in the presence of a catalytic amount of a copper(I) salt (e.g., CuI) and a bipyridyl ligand. The reaction proceeds smoothly to give the desired 2-trifluoromethylquinoline in high yield. This transformation is part of a broader methodology applicable to a range of iodoarenes and heteroaryl iodides. mdpi.com

Table 3: Copper-Catalyzed Trifluoromethylation of this compound

| Substrate | CF₃ Source | Catalyst/Ligand | Product | Yield (%) |

|---|

Note: The yield is reported as "high" based on graphical data in the source literature. mdpi.com

Mechanistic studies suggest that the reaction involves the formation of a Cu-CF₃ species, which then undergoes oxidative addition with the aryl iodide in the rate-determining step. mdpi.com

Cyclization and Annulation Reactions

This compound is a key starting material for constructing fused polycyclic aromatic systems through reactions that combine cross-coupling with a subsequent cyclization step. These tandem or one-pot processes are highly efficient for building molecular complexity.

A prominent example is its use in the synthesis of indolizine (B1195054) and quinolizine scaffolds, which are core structures in various alkaloids. mdpi.commdpi.com In one approach, this compound undergoes a Sonogashira coupling with a terminal alkyne, such as 2-ethynylbenzaldehyde. mdpi.commdpi.com This palladium- and copper-catalyzed reaction forms a C-C bond, linking the alkyne to the C-2 position of the quinoline.

The resulting 2-alkynylquinoline derivative is a precursor designed for intramolecular cyclization. For example, conversion of the aldehyde group to an oxime, followed by heating, can trigger a thermal cyclization to form an isoquinoline (B145761) N-oxide fused to the original quinoline ring system. mdpi.commdpi.com This strategy allows for the rapid assembly of complex, multi-ring heterocyclic frameworks from relatively simple starting materials. iipseries.orgrsc.org

Applications of 2 Iodoquinoline in Chemical Synthesis

Precursor in Medicinal Chemistry

The versatility of 2-iodoquinoline has established it as a cornerstone in medicinal chemistry, providing a foundational scaffold for the development of various therapeutic agents. ontosight.ailookchem.com

Synthesis of Quinoline-based Drugs

This compound is a key starting material in the synthesis of a wide array of quinoline-based drugs. ontosight.ai The quinoline (B57606) core is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. nih.govmdpi.com The reactivity of the carbon-iodine bond in this compound allows for its effective use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various substituents and build complex molecular architectures. This adaptability enables the synthesis of a diverse library of quinoline derivatives with a broad spectrum of pharmacological activities. nih.govmdpi.com

Development of Anti-cancer Agents

In the field of oncology, this compound and its derivatives have demonstrated significant potential as anti-cancer agents. ontosight.ai Research has shown that certain quinoline-based compounds exhibit cytotoxic activity against various cancer cell lines. For instance, this compound can be utilized as a precursor to synthesize compounds that inhibit tumor cell growth and induce apoptosis. biosynth.com One study reported the synthesis of 2-alkynylbenzaldehydes from 2-iodoquinolines as a key step in creating the rosettacin (B1262365) scaffold, which is related to compounds with potential antitumor activity. mdpi.com

Antimicrobial and Antiviral Compound Synthesis

This compound serves as a valuable precursor for the synthesis of compounds with antimicrobial and antiviral properties. ontosight.ai The quinoline nucleus is a component of many established antimicrobial and antiviral drugs. nih.govmdpi.com

Research has focused on synthesizing novel iodo-quinoline derivatives to explore their antimicrobial efficacy. One study detailed the synthesis of 6-iodo-substituted carboxy-quinolines and their evaluation against various microbial strains, suggesting that these derivatives are promising scaffolds for developing new antimicrobial agents. nih.govmdpi.comnih.gov Another study reported the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives and their in vitro testing as antimicrobial agents, with some compounds showing moderate to good activity. microbiologyjournal.org

In antiviral research, quinoline derivatives have been investigated for their activity against a range of viruses, including Zika virus, SARS-CoV, and SARS-CoV-2. mdpi.comnih.gov For example, mefloquine, a quinoline derivative, has shown inhibitory effects on Zika virus replication. nih.gov The synthesis of various quinoline derivatives, for which this compound can be a starting material, is a key strategy in the development of new antiviral therapies. nih.govgoogle.com

Antimalarial Drug Intermediates

The quinoline scaffold is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and quinine (B1679958) being prime examples. ontosight.ainih.govmmv.orge-century.us this compound acts as a crucial intermediate in the synthesis of novel antimalarial agents. ontosight.ai The development of new quinoline-based antimalarials is driven by the emergence of drug-resistant strains of the malaria parasite. nih.govnih.gov

Synthetic strategies often involve the modification of the quinoline core, and this compound provides a reactive handle for introducing various functional groups. For instance, 3-iodo-4-methoxyquinolone, which can be derived from a this compound precursor, has been used in Suzuki-Miyaura reactions to prepare 3-aryl-4(1H)-quinolones as potential antimalarial compounds. nih.gov The ability to create a diverse range of quinoline derivatives from intermediates like this compound is essential for discovering new and effective treatments for malaria. acs.org

Radiolabeling Studies and Imaging Agents

The iodine atom in this compound makes it a suitable candidate for radiolabeling studies, which are crucial for developing diagnostic imaging agents. rsc.org Radioiodinated quinoline derivatives have been explored for their potential in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

For example, a study focused on developing new SPECT imaging agents for the translocator protein (TSPO) by preparing a library of iodinated quinoline-2-carboxamides. nih.gov Another area of research involves the development of radioiodinated compounds for imaging malignant melanoma. snmjournals.org Furthermore, 8-hydroxyquinoline (B1678124) derivatives have been radiolabeled for the diagnosis of Alzheimer's disease. google.com The synthesis of these imaging agents often relies on precursors that can be readily iodinated or are already iodinated, such as this compound derivatives. nih.govresearch-nexus.net

Building Block for Heterocyclic Scaffolds

Beyond its direct applications in medicinal chemistry, this compound is a fundamental building block for the synthesis of more complex heterocyclic scaffolds. chemimpex.com The reactivity of the iodo-group allows for its participation in various coupling and cyclization reactions, enabling the construction of fused ring systems and other intricate molecular architectures. researchgate.netbeilstein-journals.org

For instance, this compound has been used in Sonogashira coupling reactions to synthesize 2-alkynylquinolines, which are precursors for constructing fused indolizine (B1195054) scaffolds like rosettacin and its derivatives. mdpi.com This highlights the utility of this compound in creating polycyclic aromatic compounds with potential biological activities. researchgate.net Additionally, palladium-catalyzed reactions involving dihaloquinolines, which can be related to this compound, have been employed to synthesize various quinoline-containing heterocyclic systems. researchgate.netresearchgate.net

The following table provides a summary of compounds synthesized using this compound as a precursor and their applications.

| Compound Class | Synthetic Application | Therapeutic Area |

| Quinoline-based drugs | General drug synthesis | Various |

| Quinoline anticancer agents | Synthesis of cytotoxic compounds | Oncology |

| Antimicrobial quinolines | Development of new antibiotics | Infectious Diseases |

| Antiviral quinolines | Synthesis of viral replication inhibitors | Virology |

| Antimalarial quinolines | Creation of novel antimalarial drugs | Infectious Diseases |

| Radiolabeled quinolines | Development of diagnostic imaging agents | Medical Imaging |

| Fused heterocyclic systems | Synthesis of complex scaffolds | Drug Discovery |

Spirocyclic Indole (B1671886) Derivatives

Synthesis of Advanced Materials

The chemical properties that make this compound a valuable building block in complex synthesis also render it useful for the creation of advanced materials. chemimpex.com Its ability to participate in powerful cross-coupling reactions like the Sonogashira and Suzuki reactions is key to this application. nih.govlibretexts.org These reactions are fundamental in materials chemistry for constructing extended π-conjugated systems, which are the basis for many organic electronic and photoelectronic materials. nih.govlibretexts.org

By coupling this compound with appropriate partners, such as di-alkynes or di-boronic acids, chemists can synthesize conjugated polymers like poly(phenyleneethynylene)s (PPEs). libretexts.org The quinoline moiety, when incorporated into these polymer chains, can impart specific electronic and optical properties, such as fluorescence and semiconductivity. chemimpex.com Derivatives like 2-chloro-6-iodo-quinoline have been explicitly explored for their potential in creating organic semiconductors and dyes. chemimpex.com The predictable and efficient reactivity of the iodo-substituent allows for the precise construction of well-defined oligomers and polymers with tailored properties for applications in electronics and coatings. libretexts.orgchemimpex.com

Mechanistic Investigations of Reactions Involving 2 Iodoquinoline

Role of Catalysts and Oxidants

The functionalization of 2-iodoquinoline often relies on transition metal catalysis, with palladium and copper complexes being the most prominent. These catalysts facilitate a variety of cross-coupling reactions, while oxidants are crucial in C-H activation processes.

Palladium catalysts are central to many C-C and C-N bond-forming reactions involving this compound. The general mechanism for these reactions, such as the Heck, Suzuki, and Sonogashira couplings, typically involves a Pd(0)/Pd(II) catalytic cycle. nih.govnih.gov The cycle is initiated by the oxidative addition of this compound to a low-ligated Pd(0) species, forming a Pd(II)-quinolyl intermediate. nih.govillinois.edu This step is often rate-limiting. wikipedia.org Subsequent steps involve migratory insertion or transmetalation, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govnih.gov The choice of ligands on the palladium center is critical and can influence the efficiency and selectivity of the reaction. libretexts.orgmdpi.com For instance, in aminocarbonylation reactions of 6-iodoquinoline, the use of monodentate phosphine (B1218219) ligands at high carbon monoxide pressure favors the formation of 2-ketocarboxamides, while bidentate ligands under atmospheric pressure lead to carboxamides. rsc.org

Copper catalysts, often used as co-catalysts in reactions like the Sonogashira coupling, play a key role in activating the coupling partner. wikipedia.orglibretexts.org In the Sonogashira reaction, a copper(I) salt reacts with a terminal alkyne to form a copper(I) acetylide. wikipedia.orglibretexts.org This species then undergoes transmetalation with the Pd(II)-quinolyl complex. libretexts.org Copper catalysis is also central to Ullmann-type couplings and various C-H functionalization reactions. In some copper-catalyzed reactions, the mechanism can involve Cu(I)/Cu(III) catalytic cycles. researchgate.net

Oxidants are essential in reactions where a C-H bond is cleaved and functionalized, a process that often involves the reoxidation of the catalyst. In the palladium-catalyzed oxidative C-H/C-H cross-coupling of quinoline (B57606) N-oxides, for example, silver salts like AgOAc or Ag₂CO₃ are frequently used to reoxidize the Pd(0) generated after reductive elimination back to the active Pd(II) state. nih.govmdpi.com Molecular oxygen can also serve as a terminal oxidant in some systems, offering a greener alternative. beilstein-journals.org In certain photoredox-catalyzed reactions, an excited-state photocatalyst can act as an oxidant, initiating the reaction sequence. beilstein-journals.org

Radical Pathways

While many reactions of this compound proceed through organometallic intermediates, radical pathways have also been identified, particularly in photoredox catalysis and some high-temperature reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of quinolines. In these reactions, a photocatalyst, upon absorption of light, can initiate a single-electron transfer (SET) process. For instance, the C-2 arylation of quinoline N-oxides can be achieved using an eosin (B541160) Y photocatalyst under green light. lkouniv.ac.in The mechanism likely involves the generation of an aryl radical from an arenediazonium salt, which then adds to the quinoline N-oxide. Similarly, ruthenium-based photocatalysts can be used to synthesize indazolo[2,3-a]quinoline derivatives through an intramolecular N-N bond formation, which is believed to proceed via radical intermediates. rsc.org The cleavage of the C-I bond in this compound can also be induced photochemically to generate a quinolyl radical, which can then participate in various coupling reactions. mdpi.com

Radical mechanisms are also proposed in some transition-metal-free reactions. For instance, the synthesis of 2-arylquinolines from 2-arylethylmagnesium bromides and aromatic nitriles, followed by treatment with N-iodosuccinimide under light irradiation, is suggested to involve radical intermediates. organic-chemistry.org In some copper-catalyzed reactions, a single-electron transfer from a Cu(I) species can generate radical intermediates. The use of radical scavengers like TEMPO can help to elucidate the involvement of radical pathways; if the reaction is inhibited or quenched, it is strong evidence for a radical mechanism. mdpi.com

Kinetic and Hammett Studies

Kinetic studies and Hammett analysis are powerful tools for elucidating reaction mechanisms by providing quantitative data on reaction rates and the electronic effects of substituents.

Kinetic studies on palladium-catalyzed cross-coupling reactions have provided valuable insights into the rate-determining steps. For many reactions involving aryl iodides like this compound, the oxidative addition of the C-I bond to the Pd(0) catalyst is the rate-limiting step. illinois.eduwikipedia.org The rate of this step can be influenced by the nature of the phosphine ligands on the palladium and the concentration of the reactants. illinois.edu In a study on the trifluoromethylation of iodoarenes using a copper catalyst, mechanistic investigations, including kinetic analysis, revealed that the oxidative addition of the iodoarene to the Cu(I)-CF₃ species is the rate-determining step. beilstein-journals.org

The Hammett equation, which relates reaction rates or equilibrium constants to the electronic properties of substituents on an aromatic ring, is a valuable tool for probing reaction mechanisms. wikipedia.org A Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide information about the development of charge in the transition state of the rate-determining step. wikipedia.orgresearchgate.net A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the loss of positive charge in the transition state. Conversely, a negative slope (ρ < 0) implies that electron-donating groups accelerate the reaction, indicating the development of positive charge or the loss of negative charge. wikipedia.org For reactions of this compound, a Hammett study involving different substituents on the quinoline ring could help to elucidate the electronic demands of the transition state in various coupling and functionalization reactions. For example, in electrophilic aromatic substitution reactions, electron-donating groups on the quinoline ring would be expected to increase the reaction rate, resulting in a negative ρ value. saskoer.ca

Influence of Substituents on Reactivity and Regioselectivity

Substituents on the quinoline ring of this compound can exert a significant influence on both the reactivity of the molecule and the regioselectivity of further functionalization.

The electronic nature of substituents plays a crucial role. Electron-donating groups (EDGs) increase the electron density of the quinoline ring, making it more nucleophilic and generally more reactive towards electrophiles. saskoer.ca Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. In the context of cross-coupling reactions at the C-2 position, the electronic properties of substituents elsewhere on the ring can influence the rate of oxidative addition. For instance, in a copper-catalyzed amination of iodoquinolines, the presence of two electron-donating methoxy (B1213986) groups was found to be detrimental to the yield, which was attributed to a slower rate of the oxidative addition step. rsc.org

Substituents also play a critical role in directing the position of further functionalization (regioselectivity), particularly in C-H activation reactions. For quinoline N-oxides, C-H activation can occur at either the C-2 or C-8 position. The outcome can be controlled by the choice of catalyst and reaction conditions. nih.govmdpi.com For instance, Pd(OAc)₂ tends to favor C-2 functionalization, while other palladium catalysts can direct the reaction to the C-8 position. nih.gov The electronic nature of substituents can also influence this regioselectivity. In a study on the iodination of substituted quinolines, it was found that both electron-donating and electron-withdrawing groups were well-tolerated, and the reaction proceeded with high regioselectivity at the C-3 position. rsc.org The presence of a substituent at the C-2 position can block functionalization at that site, directing it elsewhere. rsc.org Similarly, in the Sonogashira coupling of a di-substituted quinoline, 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive C-I bond. libretexts.org

The following table summarizes the effect of substituents on the yield of copper-catalyzed amination of various haloquinolines. rsc.org

| Entry | Halogenoquinoline | Product | Yield (%) |

| 1 | 4,7-dichloroquinoline | No product | 0 |

| 2 | 7-chloro-4-iodo-quinoline | 4-amino-7-chloroquinoline | 55 |

| 3 | 8-trifluoromethyl-4-iodoquinoline | 4-amino-8-(trifluoromethyl)quinoline | 59 |

| 4 | 2-methyl-4-iodoquinoline | 4-amino-2-methylquinoline | 62 |

| 5 | 2-phenyl-4-iodoquinoline | 4-amino-2-phenylquinoline | 73 |

| 6 | This compound | 2-aminoquinoline (B145021) | 65 |

| 7 | 3-iodoquinoline (B1589721) | 3-aminoquinoline | 71 |

| 8 | 4-iodoquinoline | 4-aminoquinoline | 64 |

| 9 | 6,7-dimethoxy-4-iodoquinoline | 4-amino-6,7-dimethoxyquinoline | 35 |

Advanced Characterization and Spectroscopic Studies of 2 Iodoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-iodoquinoline derivatives. One- and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to assign proton and carbon signals unequivocally. mdpi.com

The proton NMR spectra of this compound derivatives display characteristic signals for the quinoline (B57606) core. The protons on the heterocyclic ring (H3 and H4) and the benzenoid ring (H5, H6, H7, H8) show distinct chemical shifts and coupling patterns. For the parent this compound, the protons typically appear in the aromatic region between δ 7.5 and 8.5 ppm. In substituted derivatives, such as 6-iodo-2-phenyl-quinoline-4-carboxylic acids, the signals for the quinoline protons can be found in the range of 7.80–9.20 ppm. mdpi.com For instance, a doublet at approximately 7.90 ppm, a doublet of doublets around 8.10 ppm, and another doublet near 9.14 ppm are characteristic. mdpi.com

The presence of various substituents significantly influences the chemical shifts. For example, in 6-bromo-4-iodoquinoline, the proton signals are shifted, with a doublet at δ 8.54 ppm and another at 8.24 ppm among the key signals. atlantis-press.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Iodo-4-methylquinoline (B14752564) | DMSO-d₆ | δ 2.46 (s, 3H), 7.61 (t, J = 8.2 Hz, 1H), 7.71 (t, J = 8.2 Hz, 1H), 7.89–7.93 (m, 2H), 8.17 (s, 1H). mdpi.com |

| 2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid | DMSO-d₆ | δ 7.40 (t, ³JH,H = ³JH,F = 9 Hz, 2H, H-13), 7.92 (d, ³J = 9 Hz, 1H, H-8), 8.11 (dd, ³J = 9 Hz, ⁴J = 2 Hz, 1H, H-7), 8.36 (dd, ³JH,H = 9 Hz, ⁴JH,F = 5 Hz, 2H, H-12), 8.50 (s, 1H, H-3), 9.12 (d, ⁴J = 2 Hz, 1H, H-5), 14.14 (bs, 1H, OH). mdpi.com |

| 2-Phenyl-6-iodoquinoline-4-carboxylic acid | DMSO-d₆ | δ 7.56 (t, ³J = 7 Hz, 1H, H-14), 7.59 (t, ³J = 7 Hz, 2H, H-13), 7.95 (d, ³J = 9 Hz, 1H, H-8), 8.13 (dd, ³J = 9 Hz, ⁴J = 2 Hz, 1H, H-7), 8.30 (d, ³J = 7 Hz, 2H, H-12), 8.52 (s, 1H, H-3), 9.14 (d, ⁴J = 2 Hz, 1H, H-5), 14.03 (bs, 1H, OH). mdpi.com |

The ¹³C NMR spectra provide crucial information about the carbon skeleton of this compound derivatives. The carbon atom directly attached to the iodine (C-2) typically resonates at a distinct chemical shift. For other carbons in the quinoline system, the chemical shifts are influenced by the electronic effects of the iodine atom and other substituents. For example, in a series of 2-aryl-6-iodoquinoline-4-carboxylic acids, the C-6 carbon bearing the iodine atom appears around δ 94-95 ppm. mdpi.com In a 2-iodo-4-methylquinoline derivative, the carbons of the quinoline ring resonate at δ 127.2, 127.3, 127.5, 127.6, 128.2, 129.6, 135.11, 135.14, and 147.1 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Iodo-4-methylquinoline | DMSO-d₆ | δ 25.8, 127.2, 127.3, 127.5, 127.6, 128.2, 129.6, 135.11, 135.14, 147.1. mdpi.com |

| 2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid | DMSO-d₆ | δ 94.8 (C-6), 115.9 (d, ²JC,F = 22 Hz, CH-13), 119.9 (CH-3), 125.0 (C-10), 129.6 (d, ³JC,F = 8 Hz, CH-12), 131.5 (CH-8), 133.9 (CH-5), 134.0 (d, ⁴JC,F = 2 Hz, C-11), 135.9 (C-4), 138.5 (CH-7), 147.2 (C-9), 155.3 (C-2), 163.5 (d, ¹JC,F = 246 Hz, C-14), 167.1 (COOH). mdpi.com |

| 2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid | DMSO-d₆ | δ 95.1 (C-6), 120.0 (CH-3), 125.2 (C-10), 129.0 (CH-12 and CH-13), 131.5 (CH-8), 133.9 (CH-5), 135.1 (C-14), 136.0 (C-11), 136.2 (C-4), 138.6 (CH-7), 147.2 (C-9), 155.1 (C-2), 167.0 (COOH). mdpi.com |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. lcms.cz Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity. biophysics.orgalfa-chemistry.com Its chemical shifts are highly sensitive to the local electronic environment, offering a wide spectral dispersion range which minimizes peak overlapping. lcms.czunipd.it In the case of 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid, the additional proton-fluorine and carbon-fluorine couplings alter the splitting patterns in both ¹H and ¹³C NMR spectra. mdpi.com For example, the ¹H NMR shows a triplet at δ 7.40 ppm with a coupling constant (³JH,F) of 9 Hz, and the ¹³C NMR displays characteristic doublets due to C-F coupling, such as the C-13 signal at δ 115.9 ppm with a coupling constant (²JC,F) of 22 Hz. mdpi.com This technique is particularly useful for confirming the incorporation and position of fluorine atoms within the molecule. unipd.it

13C NMR

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. mdpi.commdpi.com When an organic molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller fragments. chemguide.co.uk The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion. savemyexams.com

For iodoquinoline derivatives, the calculated and found m/z values from HRMS analyses are typically in close agreement. For example, for 2-phenyl-6-iodoquinoline-4-carboxylic acid, the calculated m/z for [M+H]⁺ is 375.9834, with the found value being 375.9827. mdpi.com Similarly, for 2-(4-cyanophenyl)-6-iodoquinoline-4-carboxylic acid, the calculated [M+H]⁺ is 400.9787, and the found value is 400.9767. mdpi.com The fragmentation patterns of quinoline-based systems can be complex, often involving cleavages on substituent side chains or ring-opening of the heterocyclic core. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives. nih.govnih.gov The IR spectrum provides information about the vibrational modes of the molecule. For 2-aryl-6-iodoquinoline-4-carboxylic acid derivatives, characteristic absorption bands are observed. mdpi.com These include bands for O-H stretching from the carboxylic acid group (often broad, around 3400-2400 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=C/C=N stretching vibrations from the quinoline aromatic system (typically in the 1600-1450 cm⁻¹ region). mdpi.comunisa.ac.za

For example, 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid shows prominent peaks at 3370 cm⁻¹ (O-H stretch), 1732 cm⁻¹ (C=O stretch), and 1581 cm⁻¹ (aromatic ring stretch). mdpi.com Another derivative, 2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid, displays bands at 3676 cm⁻¹, 1685 cm⁻¹, and 1581 cm⁻¹. mdpi.com These spectra confirm the presence of the key functional groups integral to the molecular structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. wordpress.com This technique has been successfully applied to several derivatives of this compound. researchgate.net

Studies on compounds like 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid (4b), 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid (4c), 2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid (4d), and 2-(4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid (4e) have confirmed their molecular structures. mdpi.comresearchgate.net The analysis of these crystal structures provides valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. X-ray diffraction was also used to characterize ethyl 4-chloro-7-iodoquinoline-3-carboxylate, confirming its structure and conformational properties. researchgate.net

Computational Chemistry and Theoretical Studies of this compound and its Derivatives

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of this compound and its derivatives at an atomic level. These theoretical studies complement experimental findings, offering insights into electronic structure, conformational preferences, and potential reaction pathways.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to quinoline derivatives to determine kinetic and thermodynamic stability, calculate molecular structures, understand reaction mechanisms, and evaluate optical and electronic properties. nih.govdergipark.org.tr

In studies of iodoquinoline derivatives, DFT calculations are crucial for understanding structural and electronic characteristics. For instance, research on ethyl 4-chloro-7-iodoquinoline-3-carboxylate involved geometry optimization at the B3LYP level of theory to identify multiple stable conformers and predict their relative populations at room temperature. lookchem.com Similarly, quantum chemical calculations for 5-Chloro-7-Iodoquinolin-8-ol were performed using both DFT (B3LYP) and Ab initio Hartree-Fock (HF) methods to analyze its geometrical structure, vibrational wavenumbers, and thermodynamic functions. iau.ir These theoretical calculations are often validated by comparing the computed vibrational spectra with experimental data obtained from Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman spectroscopy. iau.ir

The selection of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Various combinations are used depending on the specific properties being investigated for quinoline derivatives.

Table 1: Examples of DFT Calculation Parameters for Iodoquinoline Derivatives

| Compound | Method/Functional | Basis Set | Application | Reference |

| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | B3LYP | LANL2DZ + cc-pVDZ | Conformational and vibrational analysis | lookchem.com |

| 5-Chloro-7-Iodoquinolin-8-ol | DFT (B3LYP) / HF | 3-21G(d) / LANL2MB | Geometrical structure, vibrational wavenumbers, HOMO/LUMO analysis | iau.ir |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | B3LYP | 6-311++G(d,p) | Structural analysis, electronic properties, HOMO/LUMO gap | dergipark.org.tr |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the dynamic character of a molecule, which is crucial for understanding processes like conformational changes and interactions with other molecules, such as in drug-target binding. researchgate.netscielo.org.mxmdpi.com

For quinoline derivatives, MD simulations have been employed to explore their conformational dynamics and the stability of their interactions with biological targets. researchgate.netinnovareacademics.in For example, in a study of two quinoline derivatives, MD simulations were performed alongside DFT calculations to investigate their reactivity. researchgate.net In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. Studies on quinoline-based inhibitors have used simulations lasting up to 100 nanoseconds to confirm that the secondary structure of the target protein remains stable when bound to the inhibitor. mdpi.com These simulations are valuable for understanding how a molecule like this compound or its derivatives might behave in a biological environment, revealing dynamic characteristics that are not apparent from static crystal structures. scielo.org.mxjchemlett.com

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscirp.org A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, indicating a higher potential for charge transfer within the molecule. scirp.orgdergipark.org.tr

For quinoline and its derivatives, HOMO-LUMO analysis is frequently performed using data from DFT calculations. iau.ir This analysis helps to explain the charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org For example, the calculated HOMO and LUMO energies for 5-Chloro-7-Iodoquinolin-8-ol indicate that charge transfer occurs within the molecule. iau.ir In another study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com The analysis of frontier orbitals provides insights into the electron-donating ability (related to HOMO energy) and electron-accepting ability (related to LUMO energy) of the molecule. dergipark.org.tr

Table 2: Calculated HOMO-LUMO Energy Gaps for Representative Quinoline Derivatives

| Compound | Calculation Method | HOMO-LUMO Gap (eV) | Key Finding | Reference |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | 4.83 | Indicates eventual charge transfer interaction within the molecule. | scirp.org |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | DFT/B3LYP/6-311++G(d,p) | 3.75 | The energy difference between frontier orbitals. | dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | DFT/B3LYP/6-311++G(d,p) | 3.84 | The energy difference between frontier orbitals. | dergipark.org.tr |

| Methyl 5-6 dihydro benzo(h) quinoline-4-carboxylate | DFT/B3LYP/6-311++g(d,p) | 4.31 | The smallest gap among its conformers, suggesting higher reactivity. | dergipark.org.tr |

Future Directions in 2 Iodoquinoline Research

Development of Novel Synthetic Methodologies

While established methods for synthesizing 2-iodoquinoline exist, the future lies in developing more efficient, atom-economical, and environmentally benign strategies. Research is moving beyond traditional approaches to embrace innovative catalytic systems and reaction designs.

A significant area of development is the use of palladium-catalyzed one-pot reactions. For instance, a highly chemoselective, one-pot synthesis has been developed to create novel N-substituted pyrrolo[3,4-b]quinoline-1,3-diones starting from 3-bromo-2-iodoquinoline. researchgate.net This method involves a palladium-catalyzed carbonylative imidazation-cyclization sequence and demonstrates excellent tolerance for various functional groups, providing good to excellent yields of complex heterocyclic structures. researchgate.net Such multi-step, single-pot procedures represent a major advance in synthetic efficiency.

Another promising direction is the electrophilic cyclization of N-(2-alkynyl)anilines. acs.org This approach allows for the synthesis of 3-iodoquinolines under very mild reaction conditions, using iodine (I₂) and a base like sodium bicarbonate at room temperature. acs.org The method is notable for its speed and its tolerance of considerable functionality on the aniline (B41778) and alkyne portions of the starting material. acs.org

Multicomponent reactions (MCRs) are also gaining traction for their ability to construct complex quinoline (B57606) derivatives in a single step, enhancing synthetic versatility and atom economy. rsc.org These methods facilitate the rapid generation of diverse compound libraries, which is highly valuable in fields like drug discovery. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Description | Advantages | Reference(s) |

| Palladium-Catalyzed Carbonylative Cyclization | 3-bromo-2-iodoquinoline, Primary Amines, Pd(OAc)₂, XantPhos, CO gas | A one-pot synthesis of N-substituted pyrrolo[3,4-b]quinoline-1,3-diones. | High chemoselectivity, good yields, functional group tolerance. | researchgate.net |

| Electrophilic Iodocyclization | N-(2-alkynyl)anilines, I₂, NaHCO₃ | An intramolecular cyclization to form 3-iodoquinolines. | Mild conditions, rapid reaction, broad substrate scope. | acs.org |

| Multicomponent Reactions (MCRs) | Aryl amines, Aldehydes, Alkynes, etc. | Single-step synthesis of highly substituted quinolines. | High atom economy, diversity, accelerates library synthesis. | rsc.org |

| Substitution and Cyclization | 2-Chloroquinoline-3-carbaldehyde (B1585622), NaI, HCl | Conversion of a 2-chloroquinoline (B121035) to a this compound intermediate for further elaboration. | Utilizes readily available starting materials for complex syntheses. | mdpi.com |

Exploration of New Reactivity Profiles

The C-I bond in this compound is a key feature that enables a vast range of chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. Future research will continue to explore and expand this reactivity, using this compound as a linchpin for constructing intricate molecular architectures.

The Sonogashira coupling is a prominent example, where 2-iodoquinolines are coupled with terminal alkynes. This reaction has been a cornerstone in the synthesis of complex natural products like rosettacin (B1262365) and its analogs. mdpi.comscispace.com In these syntheses, a this compound derivative is coupled with a partner like 2-ethynylbenzaldehyde, catalyzed by palladium and copper salts, to form a key intermediate. mdpi.comscispace.com This strategy allows for the modular construction of polycyclic systems. mdpi.com

Similarly, the Suzuki coupling reaction, which pairs the iodoquinoline with a boronic acid, is used to form new carbon-carbon bonds. nih.gov This has been employed to create biaryl compounds, which are common motifs in bioactive molecules. nih.gov Beyond C-C bond formation, the reactivity of the iodoquinoline scaffold extends to C-N bond formation. The palladium-catalyzed Buchwald-Hartwig amination has been used to perform intramolecular cyclization, yielding complex tetracyclic diamine structures from a this compound precursor. acs.org

Interestingly, the reactivity of the iodo-group can be influenced by reaction conditions in unexpected ways. In one study, attempts to use This compound-3-carbaldehyde (B1311653) in a Hantzsch reaction under aqueous conditions resulted in the iodide group being substituted by a hydroxyl group before the main reaction proceeded. researchgate.net Understanding and controlling such alternative reactivity pathways is a key area for future investigation.

Expanded Applications in Drug Discovery and Materials Science

The quinoline core is a "privileged structure" in medicinal chemistry, and the 2-iodo derivative serves as a crucial intermediate for creating novel therapeutic agents and advanced materials. doaj.orgnih.gov

In drug discovery , this compound derivatives are instrumental in synthesizing molecules with potential anticancer and antimicrobial properties. chemimpex.com The quinoline scaffold is found in numerous kinase inhibitors, which are vital for cancer therapy, and recent advancements continue to build on this theme. nih.gov The iodo-substituent provides a convenient attachment point for further functionalization, allowing chemists to fine-tune the biological activity of the final compound. beilstein-journals.org For example, this compound is a key starting material in the total synthesis of rosettacin, a natural product with potential therapeutic value. mdpi.comscispace.com Furthermore, novel iodo-quinoline derivatives have been synthesized and shown to possess antimicrobial activity. nih.govmdpi.com

In materials science , the unique electronic and photophysical properties of the quinoline ring system are being harnessed. Iodo-substituted dihydroquinolines have been developed for use as fluorophores. beilstein-journals.org The ability to attach different functional groups to the iodo-position via cross-coupling reactions allows for the fine-tuning of the fluorescence properties of these molecules, making them suitable for applications like fluorescence microscopy. beilstein-journals.org Derivatives are also being explored for creating advanced materials such as organic semiconductors and specialized dyes. chemimpex.com

A particularly novel application lies in agricultural science , where iodoquinolines have been investigated for the iodine biofortification of potato plants, demonstrating the expanding and unconventional applications of this versatile compound class. researchgate.net

| Application Area | Derivative Type / Role of this compound | Specific Function or Target | Reference(s) |

| Drug Discovery (Oncology) | Intermediate for kinase inhibitors | Targeting key signaling pathways in cancer. | nih.govchemimpex.com |

| Drug Discovery (Antimicrobial) | Intermediate for novel antimicrobial agents | Treatment of bacterial and fungal infections. | chemimpex.comnih.govmdpi.com |

| Natural Product Synthesis | Key building block | Total synthesis of rosettacin and its analogs. | mdpi.commdpi.comscispace.com |

| Materials Science (Fluorophores) | Precursor to lipophilic dihydroquinolines | Development of fluorescent probes for microscopy. | beilstein-journals.org |

| Materials Science (Electronics) | Intermediate for advanced materials | Creation of organic semiconductors and dyes. | chemimpex.com |

| Agricultural Science | Biofortification agent | Increasing the iodine content of crops like potatoes. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Synthesis and Prediction

The intersection of synthetic chemistry and artificial intelligence (AI) is a burgeoning field poised to revolutionize how chemical reactions are planned and how molecular properties are predicted. For a well-studied scaffold like quinoline, AI and machine learning (ML) offer powerful tools to navigate its complex chemical space.

A key challenge in quinoline chemistry is predicting regioselectivity—that is, determining which position on the ring will react. Machine learning models are being developed to tackle this problem directly. doaj.org Researchers have created artificial neural networks (ANNs) that can predict the site selectivity for the C-H functionalization of quinoline derivatives with high accuracy. doaj.org These models take simple inputs, like the SMILES string of a molecule, and use quantum chemical descriptors to rapidly predict which site is most likely to undergo a reaction like electrophilic substitution. doaj.orgresearchgate.net This predictive power allows chemists to design experiments more efficiently, reducing trial-and-error. doaj.org

Beyond reactivity prediction, ML is being applied to computer-aided synthesis planning (CASP). nih.gov These tools can analyze a target molecule and propose a viable multi-step synthesis route by learning from vast databases of published chemical reactions. nih.govacs.org This can help chemists devise novel and efficient pathways to complex quinoline-based targets.

ML models are also being used to accelerate drug discovery by predicting the biological activity of virtual compounds. mdpi.com For example, a K-Nearest Neighbor model was used to screen hybrids of quinolinesulfonamide and triazole, successfully identifying candidates with potential anticancer activity based on their predicted docking scores with biological targets. mdpi.com As these computational methods become more sophisticated and integrated into laboratory workflows, they will undoubtedly accelerate the discovery and development of new molecules based on the this compound framework. nih.gov

Q & A

Q. Basic Comparative Analysis

- Reactivity Profile : this compound exhibits higher electrophilicity than chloro/bromo analogs, enhancing its utility in Suzuki-Miyaura couplings .

- Data Table :

| Halogen | Relative Rate (vs. Iodo) | Common Applications |

|---|---|---|

| Cl | 0.3 | Nucleophilic substitution |

| Br | 0.6 | Photocatalysis |

| I | 1.0 | Cross-coupling |

Source: Adapted from catalytic trifluoromethylation studies

What are the stability considerations for this compound under varying storage conditions?

Q. Basic Experimental Design

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC .

- Light Sensitivity : Store in amber vials under inert atmosphere to prevent photodehalogenation .

- Purity Criteria : Report moisture content (Karl Fischer titration) and residual solvent levels (GC-MS) .

How can computational modeling predict the regioselectivity of this compound in C–H activation reactions?

Q. Advanced Computational Approach

- Molecular Dynamics : Simulate ligand-substrate interactions to identify favorable binding sites .

- Electrostatic Potential Maps : Visualize electron-deficient regions to predict coupling sites (e.g., C3 vs. C4 positions) .

- Validation : Compare predicted vs. experimental shifts for trifluoromethylated products .

What role does this compound play in designing novel ligands for transition-metal catalysis?

Q. Advanced Application

- Ligand Synthesis : Use this compound as a precursor for phosphine/amine-functionalized ligands via Ullmann coupling .

- Catalytic Efficiency : Compare turnover numbers (TON) and selectivity in Heck vs. Buchwald-Hartwig reactions .

Key Guidelines for Research Questions

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Avoid Ambiguity : Define variables explicitly (e.g., “How does solvent polarity affect iodination efficiency?” vs. “How is this compound made?”) .

- Data Integrity : Use journals’ supplementary material guidelines to share raw datasets and analytical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |